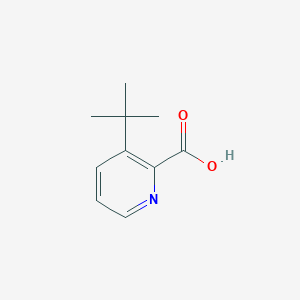

3-(tert-Butyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(tert-Butyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a tert-butyl group attached to the third position of the picolinic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)picolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

2.1. Direct C-H/N-H Coupling Reactions

Recent studies have demonstrated that 3-(tert-butyl)picolinic acid can serve as a directing group in palladium-catalyzed C-H/N-H coupling reactions. This method allows for the formation of heterocycles, such as pyrrolidines and indolines, through the activation of unactivated sp³ C-H bonds adjacent to the tert-butyl group.

-

Reaction Conditions : The reactions typically require a palladium catalyst and an oxidant like PhI(OAc)₂, conducted in solvents such as toluene at elevated temperatures (80–120 °C).

-

Yields : The yields of cyclization products vary depending on the substrate but can be significant, with some reactions achieving yields over 50% .

2.2. Amidation Reactions

This compound can also participate in amidation reactions, where it is converted into amides using various coupling reagents.

-

Catalysts : Recent advancements have shown that B(OCH₂CF₃)₃ can be an effective catalyst for direct amidation reactions involving picolinic acid derivatives.

-

Solvent Effects : Tert-butyl acetate has been identified as a favorable solvent for these reactions, allowing for high concentrations and efficient conversions .

2.3. Oxidation Reactions

The compound can undergo oxidation reactions, particularly when treated with tert-butyl hydroperoxide (TBHP) in the presence of catalytic amounts of bismuth(III) oxide.

-

Products : These reactions can yield benzylic ketones from alkyl arenes, showcasing the versatility of this compound as a reactive intermediate in synthetic organic chemistry .

Table 2: Selected Yields from C-H/N-H Coupling Reactions

| Entry | Substrate | Product Type | Yield (%) |

|---|---|---|---|

| 1 | t-Octylamine picolinamide | Cyclized Product | 75 |

| 2 | Leucine picolinamide | Cyclized Product | 60 |

| 3 | Benzylic amine picolinamide | Isoindoline | 55 |

Aplicaciones Científicas De Investigación

3-(tert-Butyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 3-(tert-Butyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. For example, it may act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Picolinic acid: The parent compound without the tert-butyl group.

Nicotinic acid: An isomer with the carboxyl group at a different position.

Isonicotinic acid: Another isomer with a different carboxyl group position.

Uniqueness: 3-(tert-Butyl)picolinic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it useful in specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or as a ligand in coordination chemistry.

Actividad Biológica

3-(tert-Butyl)picolinic acid is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a picolinate moiety and a tert-butyl group. The presence of the tert-butyl group enhances steric hindrance, influencing the compound's reactivity and biological interactions. Its molecular formula is C11H13NO2, with a molecular weight of approximately 205.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The steric effects provided by the tert-butyl group may enhance selectivity and binding properties compared to other similar compounds.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown potential against various pathogens, including bacteria and fungi.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory conditions.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts. Below are summarized findings from key research articles:

| Study | Findings |

|---|---|

| Study 1 (PMC11513892) | Found that derivatives of picolinic acid exhibit inhibitory effects on Plasmodium falciparum, suggesting potential as antimalarial agents. |

| Study 2 (Scholars Archive) | Investigated the neuroprotective effects of picolinic acid derivatives, highlighting their role in modulating neuroinflammation. |

| Study 3 (Chemistry Europe) | Demonstrated that picolinic acid derivatives can serve as effective ligands in asymmetric catalysis, enhancing reaction efficiency. |

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL.

-

Neuroprotection :

- In vitro experiments using neuronal cell lines indicated that treatment with this compound reduced oxidative stress markers, supporting its potential use in neurodegenerative disease therapy.

Propiedades

IUPAC Name |

3-tert-butylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYWSXWJWFNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.